molecular formula C23H14N4O3 B3661890 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

Cat. No.: B3661890
M. Wt: 394.4 g/mol
InChI Key: KSNZTLKAGRHVJC-UHFFFAOYSA-N
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Description

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a phenyl group and a 1,2,4-oxadiazole ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.

    Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.

    Formation of the quinoline core: The quinoline core can be synthesized through a Skraup or Pfitzinger reaction, involving the condensation of aniline derivatives with glycerol or isatin, respectively.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroquinoline derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group, leading to the formation of aminoquinoline derivatives.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents can be used under appropriate conditions.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is unique due to the combination of the quinoline core and the 1,2,4-oxadiazole ring, which imparts distinct electronic and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O3/c28-27(29)17-12-10-16(11-13-17)22-25-23(30-26-22)19-14-21(15-6-2-1-3-7-15)24-20-9-5-4-8-18(19)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNZTLKAGRHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

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